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Abstract
This technical guide provides a comprehensive overview of 1-(2-Hydroxy-4-
(trifluoromethyl)phenyl)ethanone, a fluorinated aromatic ketone of significant interest to the

chemical and pharmaceutical sciences. We will delineate its chemical structure and

nomenclature, summarize its key physicochemical properties, and provide a detailed, field-

tested protocol for its synthesis. Furthermore, this document explores the compound's

applications as a versatile building block in drug discovery and medicinal chemistry,

contextualized by the role of its distinct functional groups. Safety protocols and analytical

characterization data are also presented to ensure its effective and safe utilization in a

laboratory setting. This guide is intended for researchers, chemists, and professionals in drug

development seeking a thorough understanding of this valuable chemical entity.

Chemical Identity and Structure
1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone is an aromatic organic compound

characterized by a phenyl ring substituted with a hydroxyl group, an acetyl group, and a

trifluoromethyl group. The precise arrangement of these substituents is critical to its chemical

reactivity and utility.
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IUPAC Name: 1-[2-hydroxy-4-(trifluoromethyl)phenyl]ethanone[1]

Synonyms: 2'-Hydroxy-4'-(trifluoromethyl)acetophenone[1]

CAS Number: 228572-69-8[1][2]

Molecular Formula: C₉H₇F₃O₂[1][2]

Molecular Structure:

The structure consists of an acetophenone core. A hydroxyl (-OH) group is located at the C2

(ortho) position relative to the acetyl group, and a trifluoromethyl (-CF₃) group is at the C4

(para) position relative to the hydroxyl group. This arrangement allows for intramolecular

hydrogen bonding between the hydroxyl proton and the acetyl carbonyl oxygen.

InChI Key: ZZKAWIIYPNENOX-UHFFFAOYSA-N[1]

Canonical SMILES: CC(=O)C1=C(C=C(C=C1)C(F)(F)F)O[1]

Physicochemical Properties
The physical and chemical properties of 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone
are summarized in the table below. These properties are essential for its handling, storage, and

application in chemical synthesis.
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Property Value Source(s)

Molecular Weight 204.15 g/mol [1]

Appearance
Yellow oil; may also present as

a liquid, solid, or semi-solid
[2]

XLogP3-AA 2.7 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
5 [1]

Topological Polar Surface Area 37.3 Å² [1]

Storage Conditions
Store sealed in a dry

environment at 2-8°C

Synthesis Protocol
The synthesis of 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone can be achieved through

the condensation of an appropriate trifluoromethyl-containing precursor and a β-diketone. The

following protocol is a robust method for its preparation in a laboratory setting.[2]

Expertise-Driven Rationale:
This procedure employs a base-mediated cyclocondensation reaction. Sodium hydride (NaH),

a strong, non-nucleophilic base, is the ideal choice for deprotonating the α-carbon of 2,4-

pentanedione (acetylacetone). This generates a highly nucleophilic enolate anion. This anion

then attacks the electrophilic β-carbon of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, initiating a

sequence of reactions culminating in the formation of the stable aromatic ring. Refluxing in

tetrahydrofuran (THF) provides the necessary thermal energy to overcome the activation

barrier for the cyclization step. An acidic workup is crucial to neutralize the reaction mixture and

protonate the phenoxide intermediate to yield the final hydroxylated product.

Experimental Workflow Diagram
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Reaction Setup

Reaction

Workup & Isolation

Purification

Suspend NaH in THF at 0 °C

Sequentially add
4-ethoxy-1,1,1-trifluoro-3-buten-2-one

Add 2,4-pentanedione

Reflux mixture for 4 hours

Partition with 1N HCl and EtOAc

Wash organic layer with brine

Dry over Na₂SO₄ and concentrate

Purify via Fast Column Chromatography
(Eluent: 0-10% EtOAc in Hexane)

Obtain pure product
(Yellow Oil)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone.
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Step-by-Step Methodology:
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), prepare a

suspension of sodium hydride (NaH, 2.38 g, 59.4 mmol) in anhydrous tetrahydrofuran (THF,

120 mL). Cool the suspension to 0 °C using an ice bath.

Addition of Reagents: To the cooled suspension, sequentially add 4-ethoxy-1,1,1-trifluoro-3-

buten-2-one (5 g, 29.7 mmol) followed by 2,4-pentanedione (3.05 mL, 29.7 mmol).

Reaction: Remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 4

hours, monitoring the reaction progress by thin-layer chromatography (TLC) if desired.

Workup: After cooling to room temperature, carefully quench the reaction by partitioning the

mixture with 1N hydrochloric acid (HCl) and ethyl acetate (EtOAc).

Extraction: Separate the organic layer. Wash the organic layer with brine, then dry it over

anhydrous sodium sulfate (Na₂SO₄).

Concentration: Remove the solvent under reduced pressure to yield a red oil.

Purification: Purify the crude oil using fast column chromatography. Elute with a gradient of

0% to 10% ethyl acetate in hexane. The final product is isolated as a yellow oil (yield ~29%).

[2]

Analytical Characterization
To confirm the identity and purity of the synthesized product, standard analytical techniques are

employed.

Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides definitive

structural confirmation.

¹H NMR (400 MHz, CDCl₃): δ 12.29 (s, 1H, -OH), 7.86 (d, J = 8.3 Hz, 1H, Ar-H), 7.25 (s,

1H, Ar-H), 7.15 (d, J = 9.9 Hz, 1H, Ar-H), 2.69 (s, 3H, -CH₃).[2]

Scientist's Note: The significant downfield shift (12.29 ppm) of the hydroxyl proton is

characteristic of strong intramolecular hydrogen bonding with the adjacent carbonyl

oxygen.
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Mass Spectrometry (MS): GC-MS analysis can be used to confirm the molecular weight of

the compound (204.15 g/mol ).[1]

Infrared Spectroscopy (IR): The IR spectrum would show characteristic peaks for the O-H

stretch (broad), C=O stretch of the ketone, and C-F stretches of the trifluoromethyl group.[1]

Applications in Research and Drug Development
While specific therapeutic applications for this exact molecule are not broadly documented, its

structure makes it a highly valuable intermediate and building block in medicinal chemistry. The

trifluoromethyl ketone moiety is recognized as a potent pharmacophore.[3]

Scaffold for Synthesis: The hydroxyl and ketone groups serve as versatile chemical handles

for further derivatization, allowing for the construction of more complex molecules and

diverse chemical libraries.

Enzyme Inhibition: Trifluoromethyl ketones are known to be effective inhibitors of various

enzymes, particularly serine proteases, where they can act as transition-state analogs.[3]

The electrophilic nature of the ketone carbon is enhanced by the electron-withdrawing

trifluoromethyl group.

Improved Pharmacokinetics: The inclusion of a trifluoromethyl group is a common strategy in

drug design to enhance metabolic stability, increase lipophilicity, and improve receptor

binding affinity.[4] This makes derivatives of this compound attractive candidates for new

chemical entities.

Anti-Inflammatory and Antimicrobial Potential: Related fluorinated phenolic compounds have

demonstrated potential anti-inflammatory, antimicrobial, and antioxidant properties,

suggesting that this scaffold is a promising starting point for developing agents with these

biological activities.[5]

Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 1-
(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone.

GHS Classification:
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Pictogram: GHS07 (Exclamation Mark)

Signal Word: Warning[6]

Hazard Statements:

H302: Harmful if swallowed.[6]

H315: Causes skin irritation.[6]

H319: Causes serious eye irritation.[6]

H335: May cause respiratory irritation.[6]

Precautionary Statements:

P261: Avoid breathing fumes, mist, or vapors.[6]

P280: Wear protective gloves, eye protection, and face protection.

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Handling Recommendation: Handle in a well-ventilated fume hood. Use appropriate personal

protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant

gloves.

Conclusion
1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone is a fluorinated acetophenone with

significant potential as a synthetic intermediate in drug discovery and materials science. Its

well-defined structure, accessible synthesis, and the advantageous properties imparted by its

trifluoromethyl group make it a valuable tool for medicinal chemists. This guide provides the

foundational knowledge and practical protocols necessary for its synthesis, characterization,

and safe application in a research environment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethan-1-one | C9H7F3O2 | CID 15446449 -
PubChem [pubchem.ncbi.nlm.nih.gov]

2. 1-(2-Hydroxy-4-trifluoroMethyl-phenyl)-ethanone | 228572-69-8 [chemicalbook.com]

3. benchchem.com [benchchem.com]

4. jelsciences.com [jelsciences.com]

5. Buy 1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone [smolecule.com]

6. angenechemical.com [angenechemical.com]

To cite this document: BenchChem. [1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone
structure and IUPAC name.]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1602083#1-2-hydroxy-4-trifluoromethyl-phenyl-
ethanone-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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